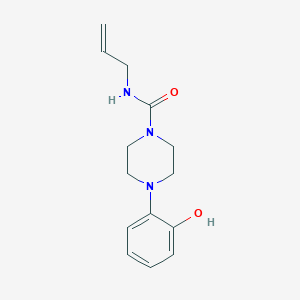
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for learning and memory processes, and their dysfunction has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has been extensively studied for its potential therapeutic applications in these conditions.
Wirkmechanismus
CPP acts as a positive allosteric modulator of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors, meaning it enhances the activity of these receptors without directly activating them. It binds to a specific site on the receptor, which leads to an increase in the opening of the ion channel and an influx of calcium ions into the cell. This, in turn, triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to enhance long-term potentiation (LTP), a process that strengthens the connections between neurons in the brain and is critical for learning and memory processes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPP has been shown to have neuroprotective effects and to promote the survival of neurons in various models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
CPP is a potent and selective modulator of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors, which makes it a valuable tool for investigating the role of these receptors in various neurological conditions. It has been extensively studied and characterized, and its effects on 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor function are well understood. However, CPP has some limitations as a research tool, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on CPP and its therapeutic applications. One area of interest is the development of more potent and selective modulators of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors that could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors in other neurological conditions, such as depression and anxiety disorders. Additionally, the development of CPP-based drugs that can cross the blood-brain barrier and be administered orally could have significant clinical applications.
Synthesemethoden
CPP can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with propargylamine, followed by the formation of an intermediate which is then reacted with piperazine and finally, carboxylic acid. The final product is obtained after purification and characterization through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
CPP has been widely used as a research tool to investigate the role of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors in various neurological conditions. It has been shown to enhance 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor-mediated synaptic transmission, which is crucial for synaptic plasticity and learning and memory processes. CPP has also been used to investigate the mechanisms underlying the development of tolerance to 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor antagonists, which are commonly used as anesthetics.
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-7-15-14(19)17-10-8-16(9-11-17)12-5-3-4-6-13(12)18/h2-6,18H,1,7-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSFEGVMTYOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

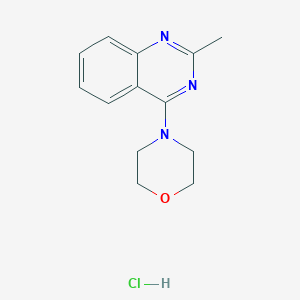

![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
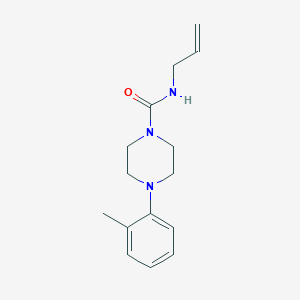
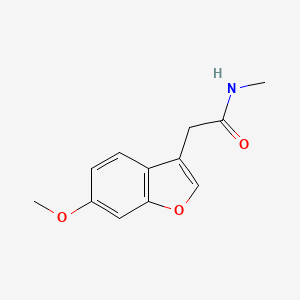
![3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)
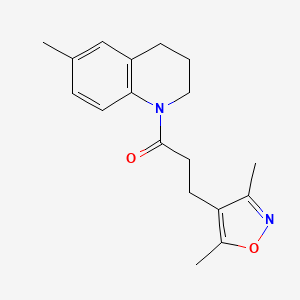
![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)
![2-[(11-Methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanenitrile](/img/structure/B7455216.png)
![2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455223.png)